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Compound of Interest

Compound Name:
3-Bromo-7-methoxy-2-

methylquinolin-4-ol

CAS No.: 1333252-01-9

Cat. No.: B2676993 Get Quote

Executive Summary
This guide details the synthetic utility of 3-Bromo-7-methoxy-2-methylquinolin-4-ol (CAS:

1445322-56-4), a privileged heterocyclic scaffold. Due to its unique substitution pattern, this

molecule offers three distinct vectors for orthogonal functionalization:

C3-Position: A bromide handle ready for Palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Sonogashira).

C4-Position: A tautomeric hydroxyl group convertible to a chloride or sulfonate, enabling

Nucleophilic Aromatic Substitution (

).

C7-Position: A methoxy group serving as a masked phenol, allowing for late-stage solubility

modulation or fragment growing.

This note provides validated protocols for activating and coupling this scaffold, specifically

designed for medicinal chemistry campaigns targeting kinase inhibitors and Potassium-

Competitive Acid Blockers (P-CABs).
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Tautomerism and Solubility
The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-

quinolone (keto) forms. In polar aprotic solvents (DMSO, DMF) and the solid state, the 4-

quinolone (keto) tautomer dominates.

Implication: Direct alkylation at the 4-position often results in mixtures of O-alkylation and N-

alkylation. To achieve regioselective C4-functionalization, the standard protocol involves

conversion to the 4-chloro derivative (See Protocol A).

Electronic Effect: The 7-methoxy group is a strong electron-donating group (EDG). This

increases electron density in the ring, making the C4-Cl bond slightly less reactive toward

than unsubstituted quinolines, requiring elevated temperatures or stronger nucleophiles.
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Figure 1: Synthetic divergence map. The 4-chloro derivative serves as the central hub for dual-

functionalization strategies.

Protocol A: Activation via Deoxychlorination
Objective: Convert the 4-hydroxy group to a 4-chloro group to enable downstream nucleophilic

substitution. Mechanism: The reaction proceeds via a Vilsmeier-Haack type mechanism where
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the hydroxy group attacks the electrophilic phosphorus, followed by displacement by chloride.

[1]

Materials
Substrate: 3-Bromo-7-methoxy-2-methylquinolin-4-ol (1.0 equiv)

Reagent: Phosphorus Oxychloride (

) (5.0 – 10.0 equiv)

Solvent: None (Neat) or Acetonitrile (if solubility is an issue)

Quench: Ice water, Ammonium Hydroxide (

)

Step-by-Step Procedure
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube

(CaCl2), place the substrate.

Addition: Carefully add

(excess) at room temperature.

Caution:

is corrosive and reacts violently with moisture. Work in a fume hood.

Reaction: Heat the mixture to 90–100°C for 2–4 hours.

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The polar starting material (low Rf)

should disappear, replaced by a non-polar spot (high Rf).

Quench (Critical):

Cool the reaction mixture to room temperature.
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Pour the mixture slowly onto crushed ice with vigorous stirring. Do not add water to the

reaction flask.

Neutralize the slurry to pH 8–9 using 25%

or saturated

.

Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash combined

organics with brine, dry over

, and concentrate.[2]

Purification: The crude solid is often pure enough (>90%) for the next step. If necessary,

recrystallize from Ethanol.

Protocol B: C3-Functionalization (Suzuki-Miyaura
Coupling)
Objective: Install an aryl or heteroaryl group at the 3-position. Note: This protocol can be

performed on the 4-hydroxy starting material or the 4-chloro derivative. The protocol below

assumes the 4-hydroxy form to demonstrate direct functionalization without protection.

Materials
Substrate: 3-Bromo-7-methoxy-2-methylquinolin-4-ol (1.0 equiv)

Coupling Partner: Aryl Boronic Acid (

) (1.2 – 1.5 equiv)

Catalyst:

(3–5 mol%)

Why: The dppf ligand prevents catalyst deactivation by the free nitrogen/oxygen of the

quinoline.
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Base:

(2M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure
Degassing: Sparge the 1,4-Dioxane with Nitrogen or Argon for 15 minutes prior to use.

Assembly: In a reaction vial/flask, combine the Substrate, Boronic Acid, and Base solution.

Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately.

Reaction: Heat to 90°C for 12–16 hours.

Visual Check: The reaction mixture typically turns black (Pd precipitation) upon

completion.

Workup:

Dilute with EtOAc and water.[2]

Note: If the product is the 4-hydroxy tautomer, it may have poor solubility in EtOAc. If

precipitation occurs, filter the solid—this may be your product.

Acidify the aqueous layer slightly (pH 4-5) to ensure the quinolone is protonated/neutral if

it partitioned into the base.

Purification: Flash column chromatography.

Mobile Phase: DCM:MeOH (95:5 to 90:10). The free quinolone is polar.

Quantitative Data Summary
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Parameter Protocol A (Chlorination) Protocol B (Suzuki)

Reagent (Neat) /

Temperature 100°C 90°C

Time 3 hours 12–16 hours

Typical Yield 85–95% 60–80%

Key Byproduct
Phosphoric acid (removed in

wash)

Protodeboronation of aryl

boronic acid

Purification Recrystallization (EtOH) Silica Gel (DCM/MeOH)

Troubleshooting & Quality Control
HPLC Analysis

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient 5% -> 95%.

Retention Time Logic:

Starting Material (4-OH): Elutes early (polar).

Product (4-Cl): Elutes late (significantly more hydrophobic).

Product (3-Aryl): Elutes late (increased lipophilicity).

Common Pitfalls
Incomplete Chlorination: If moisture is present in the

, the reaction stalls. Ensure glassware is oven-dried.

Suzuki Catalyst Poisoning: The quinoline nitrogen can coordinate Pd. If yields are low, switch

to
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or increase catalyst loading to 5-10 mol%.

Regioselectivity (Alkylation): If attempting to alkylate the 4-OH directly (e.g., with MeI),

expect a mixture of N-Me (major) and O-Me (minor). Use the 4-Cl intermediate for O-

alkylation via displacement.

References
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Title: Chlorination of 4-hydroxyquinolines with POCl3.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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